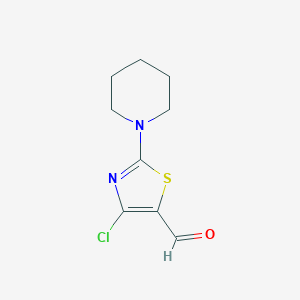
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, as described in the first paper, involves the reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles. The resulting compounds were confirmed through elemental analysis, IR, and NMR spectra. This process highlights the potential for creating a variety of derivatives by substituting different moieties on the quinolone structure, which could affect the antibacterial activity of these compounds .
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. The compound was characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic space group. The unit cell parameters and the molecular geometry, including bond lengths and angles, were determined. Additionally, density functional theory (DFT) calculations were performed to compare with the experimental data, showing a high correlation. This study emphasizes the importance of both experimental and theoretical approaches in understanding the molecular structure of such compounds .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, the synthesis and structural analysis of related compounds suggest that the reactivity of the thiazole ring and the chloro and piperidino substituents could be significant. The presence of these functional groups may allow for further chemical transformations, potentially leading to a wide range of applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The third paper discusses the crystal and molecular structure of 4-carboxypiperidinium chloride, which is structurally related to the compound of interest. The crystal structure was determined using X-ray diffraction, and the piperidine ring was found to adopt a chair conformation. The study also included FTIR spectrum analysis and B3LYP/6-31G(d,p) calculations to examine different conformers. The physical and chemical properties, such as hydrogen bonding and electrostatic interactions, were detailed, providing insight into how similar compounds might behave in different environments .
Applications De Recherche Scientifique
Synthesis and Transformation of Heterocyclic Compounds
Thiazole derivatives, including compounds structurally related to 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, are utilized in the synthesis of 4-phosphorylated derivatives of 1,3-azoles, which exhibit a wide array of chemical and biological properties. These derivatives have shown diverse biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and neuroprotective effects, among others, highlighting their significance in medicinal chemistry (Abdurakhmanova et al., 2018).
Antioxidant Properties
Isoxazolone derivatives, prepared through reactions involving aromatic aldehydes, have been identified for their significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of numerous heterocycles, demonstrating the versatility of thiazole derivatives in generating molecules with potential antioxidant activities (Laroum et al., 2019).
Green Chemistry Applications
Thiazolidinone derivatives, including compounds related to 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, have been synthesized using green chemistry principles. These derivatives display various biological activities such as antibacterial, anticancer, and antifungal properties. This highlights the compound's role in contributing to environmentally friendly synthetic routes for pharmaceuticals (JacqulineRosy et al., 2019).
Pharmacological Applications
Thiazolidine derivatives, with thiazole components, have been extensively studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies underscore the importance of thiazole derivatives, like 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, in the development of new therapeutic agents (Sahiba et al., 2020).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often a good source of this information.
Orientations Futures
This involves speculating on potential future research directions involving the compound. This could include potential applications of the compound, or new reactions that it could be used in.
Propriétés
IUPAC Name |
4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHYBGQGFSRXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397071 |
Source


|
| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde | |
CAS RN |
139670-00-1 |
Source


|
| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

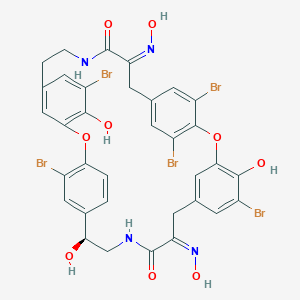
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
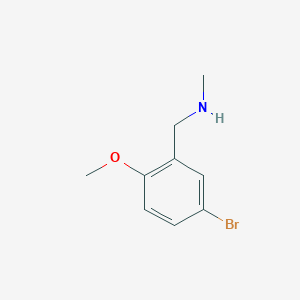



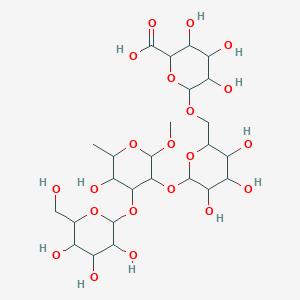

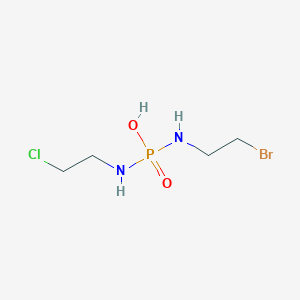
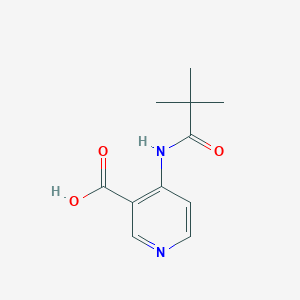
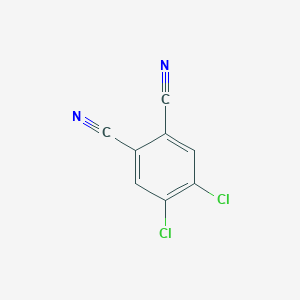
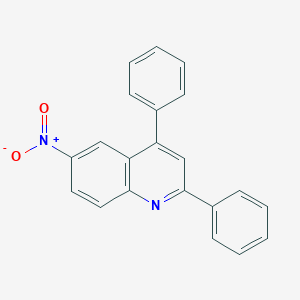

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)